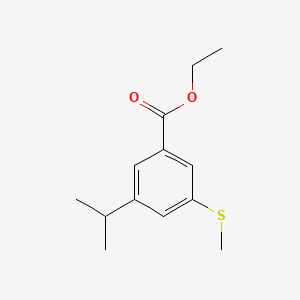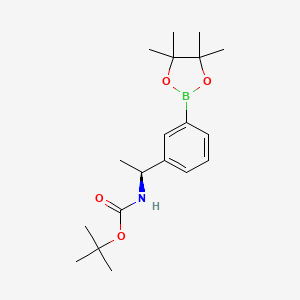![molecular formula C14H12F2O B14029753 (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative, characterized by the presence of two fluorine atoms and a methyl group on one phenyl ring, and a hydroxymethyl group on the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 3,5-difluoro-4’-methylbiphenyl with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxymethyl group is introduced at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and catalytic hydrogenation can enhance the efficiency and yield of the process. The overall yield for such processes can be quite high, with purities exceeding 97% .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the reactivity of the hydroxymethyl group, making it more susceptible to nucleophilic attack. This compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4’-methyl-1,1’-biphenyl
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl
Uniqueness
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Propiedades
Fórmula molecular |
C14H12F2O |
|---|---|
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
[2,6-difluoro-4-(4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H12F2O/c1-9-2-4-10(5-3-9)11-6-13(15)12(8-17)14(16)7-11/h2-7,17H,8H2,1H3 |
Clave InChI |
ABGZJNZYOIHRIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)



![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)



![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)
